molecular formula C18H12O B14686536 Benz[a]anthracen-7-ol CAS No. 28186-96-1

Benz[a]anthracen-7-ol

Cat. No.: B14686536
CAS No.: 28186-96-1
M. Wt: 244.3 g/mol
InChI Key: OUYRHARBBPTNLB-UHFFFAOYSA-N
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Description

Benz[a]anthracen-7-ol is a hydroxylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a fused four-ring structure. The hydroxyl group at the 7-position significantly influences its physicochemical properties, including solubility, reactivity, and biological activity. Hydroxylated PAHs are of interest due to their roles in environmental chemistry, pharmacology, and materials science.

Properties

CAS No.

28186-96-1

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-7-ol

InChI

InChI=1S/C18H12O/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H

InChI Key

OUYRHARBBPTNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracen-7-ol typically involves the hydroxylation of benz[a]anthraceneFor instance, metal-catalyzed reactions with alkynes have been reported as effective methods for constructing anthracene frameworks .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benz[a]anthracen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can exhibit different physical and chemical properties.

Scientific Research Applications

Benz[a]anthracen-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[a]anthracen-7-ol involves its interaction with cellular components, leading to various biological effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through metabolic activation, often involving enzymes such as cytochrome P450 .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features and properties of Benz[a]anthracen-7-ol with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound -OH at C7 C₁₈H₁₂O 244.29 Increased polarity, potential H-bonding
7-Hydroxymethylbenzonorbornadiene -CH₂OH at C7 C₁₄H₁₂O 196.24 Hydrolyzes to formyl derivatives
3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one -NH-C₆H₄-OCH₃ at C3, =O at C7 C₂₅H₁₉NO₂ 377.43 Fluorescence in ethanol (λem = 658 nm)
7H-Benz[de]anthracen-7-one =O at C7 C₁₇H₁₀O 230.26 UV λmax: 436 nm (ethanol)
Benz[a]anthracene-7-thiol -SH at C7 C₁₈H₁₂S 260.36 Thiol reactivity, potential metal binding
7,12-Dimethylbenz[a]anthracene -CH₃ at C7 and C12 C₂₀H₁₆ 256.34 Carcinogenic (OSHA Hazard Class 9)

Key Observations :

  • Solubility: The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups enhance water solubility compared to non-polar derivatives like 7,12-dimethylbenz[a]anthracene .
  • Reactivity : The thiol (-SH) group in Benz[a]anthracene-7-thiol enables disulfide bond formation, unlike the hydroxyl group in this compound .
  • Optical Properties : Ketone derivatives (e.g., 7H-Benz[de]anthracen-7-one) exhibit strong UV absorption and fluorescence, which are modulated by solvent polarity .

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